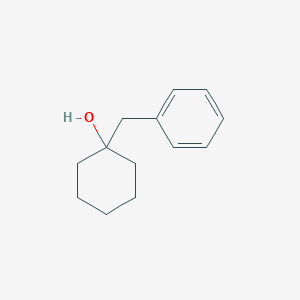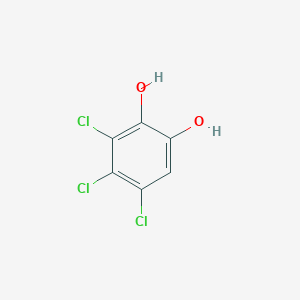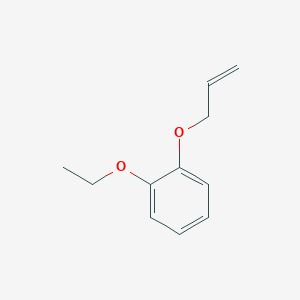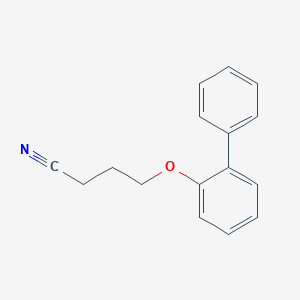
4-(2-Phenylphenoxy)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylphenoxy)butanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is also known as PB-28 and belongs to the family of phenoxyalkyl nitriles. PB-28 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of PB-28 is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. PB-28 also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemische Und Physiologische Effekte
PB-28 has been shown to have minimal toxicity in normal cells and tissues. The compound exhibits selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. PB-28 has also been found to have anti-inflammatory properties and has shown potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PB-28 has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. The compound exhibits potent anticancer properties and has shown selectivity towards cancer cells. However, PB-28 has some limitations. It is not water-soluble, which makes it difficult to administer in vivo. The compound also has poor bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on PB-28. One direction is to improve the compound's bioavailability and water solubility to enhance its effectiveness in vivo. Another direction is to investigate the compound's potential in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PB-28 and its potential applications in various fields.
Synthesemethoden
PB-28 can be synthesized using various methods. One of the most common methods involves the reaction of 4-bromobutyronitrile with 2-phenylphenol in the presence of a palladium catalyst. The reaction yields PB-28 with a high degree of purity. Other methods involve the use of different catalysts and reagents to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
PB-28 has been extensively studied for its anticancer properties. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. PB-28 induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
125849-32-3 |
|---|---|
Produktname |
4-(2-Phenylphenoxy)butanenitrile |
Molekularformel |
C16H15NO |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
4-(2-phenylphenoxy)butanenitrile |
InChI |
InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2 |
InChI-Schlüssel |
KDFRZOHGRSVOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Synonyme |
4-(2-Phenylphenoxy)butanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



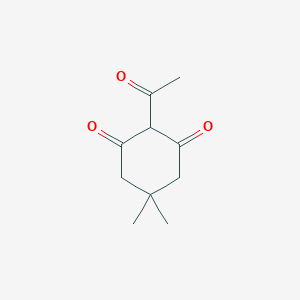
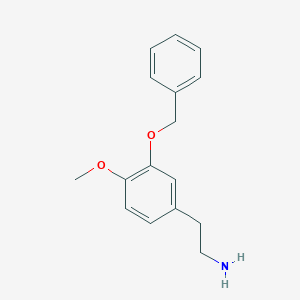
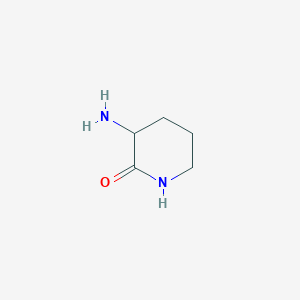
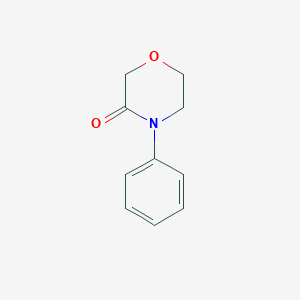
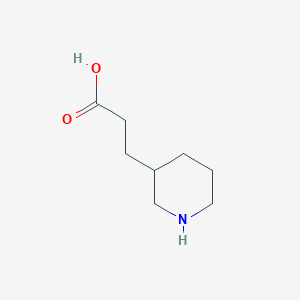
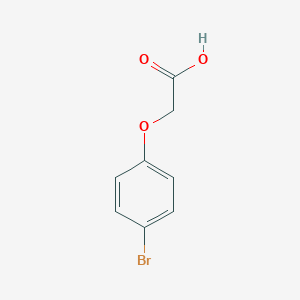
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
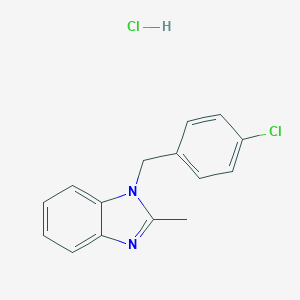
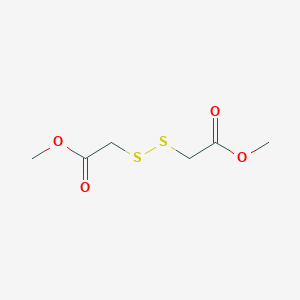
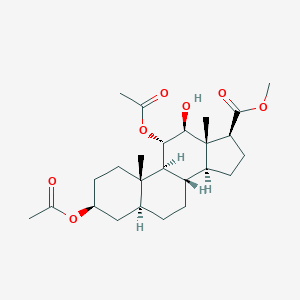
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
